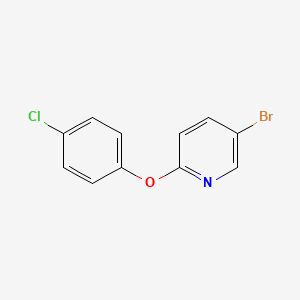
5-Bromo-2-(4-chlorophenoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-(4-chlorophenoxy)pyridine is a chemical compound with the molecular formula C11H7BrClNO. It has a molecular weight of 284.54 . The compound is in liquid form .
Synthesis Analysis
The synthesis of pyridine derivatives like 5-Bromo-2-(4-chlorophenoxy)pyridine is an important area of organic chemistry. Various researchers have focused on preparing this functional scaffold and finding new and improved applications . For instance, one method involves the bromination of 1,3-bis-electrophilic substrate . Another method involves the use of amorphous carbon-supported sulfonic acid (AC-SO3H) as an effective catalyst in the presence of ethanol as the reaction medium .Molecular Structure Analysis
The molecular structure of 5-Bromo-2-(4-chlorophenoxy)pyridine consists of a pyridine ring substituted with a bromo group at the 5th position and a chlorophenoxy group at the 2nd position .Physical And Chemical Properties Analysis
5-Bromo-2-(4-chlorophenoxy)pyridine is a liquid with a melting point of 40-42 °C . It has a molecular weight of 284.54 and a monoisotopic mass of 282.939941 Da .科学的研究の応用
1. Synthesis and Electronic Properties
5-Bromo-2-(4-chlorophenoxy)pyridine is used in the synthesis of various chemical compounds. For instance, it is utilized in a Pd-catalyzed Suzuki cross-coupling reaction to create derivatives with notable electronic and non-linear optical (NLO) properties. This process is crucial in understanding the reactivity and electronic properties of these compounds (Nazeer et al., 2020).
2. Novel Synthesis Methods
Innovative methods for synthesizing pyridine-containing liquid crystalline compounds have been developed using 5-Bromo-2-(4-chlorophenoxy)pyridine. These methods involve reacting 4-alkylphenylmagnesium bromide with 3-substituted N-ethoxycarbonylpyridinium chloride, resulting in compounds with high α-regioselectivity on the pyridine ring (Chia et al., 2001).
3. Corrosion Inhibition
Derivatives of 5-Bromo-2-(4-chlorophenoxy)pyridine, such as 6-bromo-2-(4-chlorophenyl)-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridine, have been studied for their inhibitory performance against mild steel corrosion. These studies involve weight loss, potentiodynamic polarization, electrochemical impedance spectroscopy, and more, demonstrating high inhibition performance (Saady et al., 2021).
4. Spectroscopic and Biological Studies
Spectroscopic characterization, including Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies, has been performed on 5-Bromo-2-(trifluoromethyl)pyridine. These studies involve examining non-linear optical properties, HOMO-LUMO energies, and antimicrobial activities, providing insight into the structural and functional aspects of these molecules (Vural & Kara, 2017).
5. Quantum Mechanical Investigations
5-Bromo-2-(4-chlorophenoxy)pyridine derivatives have been synthesized and studied using density functional theory (DFT) methods. These studies provide insights into the molecular orbitals, reactivity indices, and potential applications as chiral dopants for liquid crystals. Biological activities of these derivatives, such as anti-thrombolytic and biofilm inhibition activities, have also been investigated (Ahmad et al., 2017).
Safety and Hazards
5-Bromo-2-(4-chlorophenoxy)pyridine is considered hazardous. It can cause severe skin burns and eye damage. Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
特性
IUPAC Name |
5-bromo-2-(4-chlorophenoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-1-6-11(14-7-8)15-10-4-2-9(13)3-5-10/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJZWAZIZGZLNHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=NC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.53 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(4-chlorophenoxy)pyridine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl 4-{[(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]amino}benzoate](/img/no-structure.png)
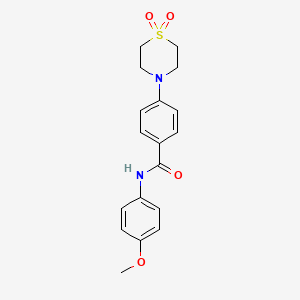
![2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2863055.png)
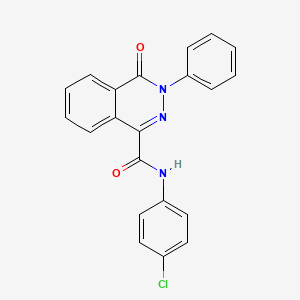

![2-(7-cinnamyl-3,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetic acid](/img/structure/B2863059.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((6-methoxypyrazin-2-yl)oxy)piperidin-1-yl)ethanone](/img/structure/B2863062.png)
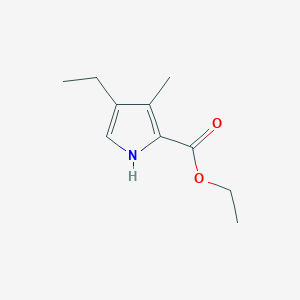
![N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2863065.png)
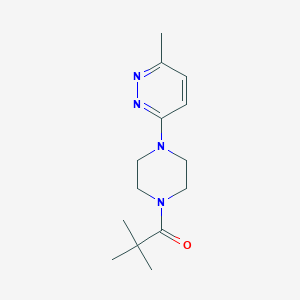
![N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide](/img/structure/B2863067.png)
![S-[(2-Oxocyclobutyl)methyl] ethanethioate](/img/structure/B2863069.png)
![2-[3-Cyclopropyl-6-(2-thienyl)-4-(trifluoromethyl)pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2863070.png)
